

# In Vitro Activity of MC3629: A Technical Overview

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Compound of Interest		
Compound Name:	MC3629	
Cat. No.:	B8647003	Get Quote

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#### Introduction

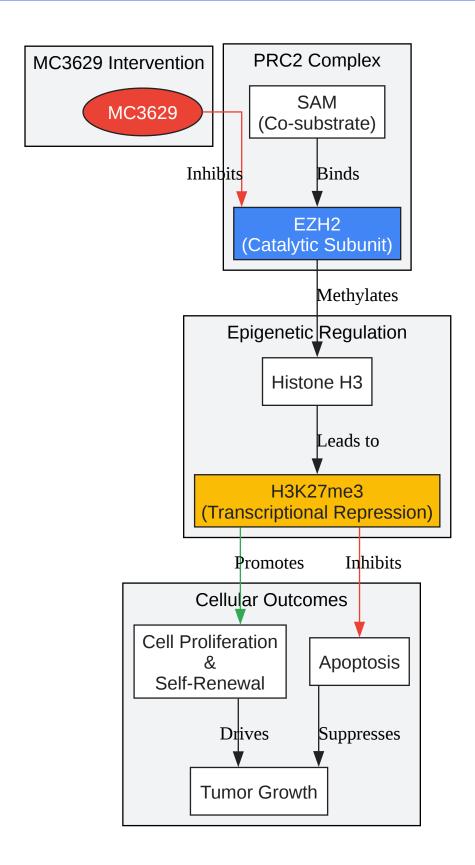
MC3629 is a novel, pyrazole-based small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). Developed as a simplified analog of the known EZH2 inhibitors EPZ005687 and GSK2816126, MC3629 demonstrates significant anti-tumor activity, particularly in preclinical models of Sonic Hedgehog (SHH) subgroup medulloblastoma (MB). This document provides a comprehensive overview of the in vitro activity of MC3629, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

## **Core Mechanism of Action: EZH2 Inhibition**

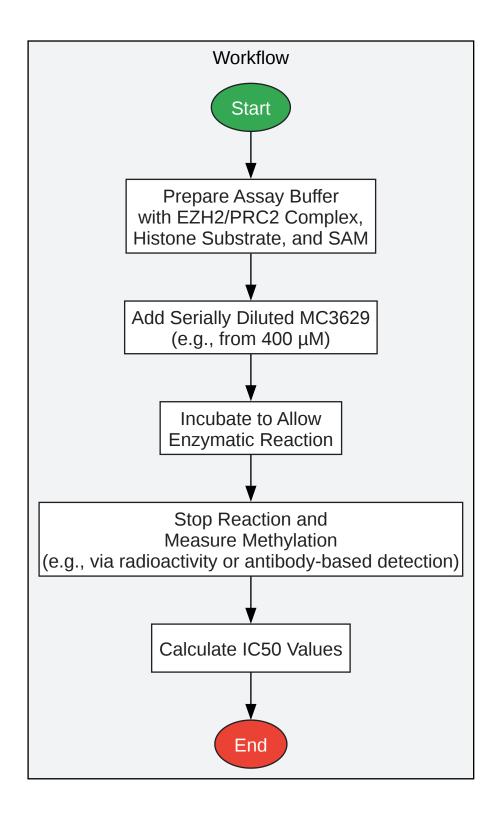
MC3629 functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By blocking the enzymatic activity of EZH2, MC3629 prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. The inhibition of EZH2 by MC3629 leads to a reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. This ultimately results in the impairment of cancer cell proliferation and self-renewal, and the induction of apoptosis.

### **Signaling Pathway of MC3629 Action**

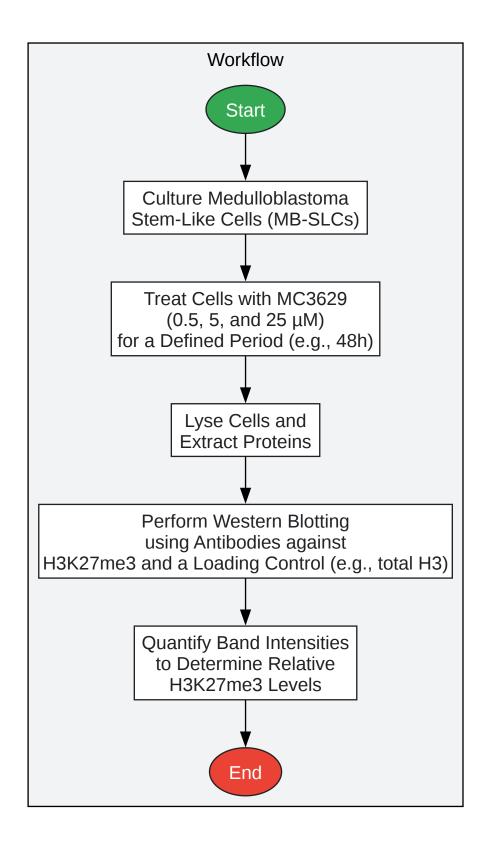












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